

LC-MS/MS protocol for Fluticasone acetate quantification

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Compound of Interest

Compound Name: *Fluticasone acetate*

Cat. No.: *B122915*

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An advanced and sensitive analytical method for the quantification of **fluticasone acetate** (as fluticasone propionate) in biological matrices, particularly human plasma, is crucial for pharmacokinetic studies due to its low systemic bioavailability following inhalation.[1] This application note details a robust LC-MS/MS protocol, providing researchers, scientists, and drug development professionals with a comprehensive guide for accurate and precise quantification. The method's high sensitivity allows for the determination of fluticasone propionate at sub-picogram levels, making it suitable for clinical and research applications.[2][3]

Overview of the Analytical Method

This protocol employs a solid-phase extraction (SPE) technique for sample clean-up, followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard (IS), such as fluticasone propionate-D3 or -D5, ensures high accuracy and precision.[2][4][5] The method is validated according to regulatory guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[3][6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A meticulous sample preparation is essential to remove matrix interferences and concentrate the analyte.[7] Solid-phase extraction is a widely adopted technique for its efficiency in cleaning

up complex biological samples.[4][6][8]

Materials:

- Human plasma (K2EDTA)
- Fluticasone propionate reference standard
- Fluticasone propionate-D3 or -D5 internal standard (IS)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Dichloromethane (HPLC grade)
- Water (ASTM Type I)
- Ammonium Trifluoroacetate
- Solid-phase extraction cartridges (e.g., Oasis MAX, Cleanert S C18-SPE, or equivalent)[2][4]
- Nitrogen evaporator

Procedure:

- **Sample Spiking:** To 500 μ L of human plasma, add 50 μ L of the internal standard working solution (e.g., 25 pg/mL fluticasone propionate-D3).[1][2] For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of fluticasone propionate.
- **Protein Precipitation (Optional but Recommended):** Add 1000 μ L of acetonitrile to the plasma sample. Vortex and centrifuge at 7000 rpm for 20 minutes.[8]
- **SPE Cartridge Conditioning:** Condition the SPE cartridge sequentially with methanol and then water.

- **Sample Loading:** Load the pre-treated plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge to remove interfering substances. A typical wash sequence includes washing with water followed by a solution of 25% methanol in water.[\[1\]](#)[\[2\]](#)
- **Elution:** Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of ethyl acetate and heptane.[\[2\]](#)[\[8\]](#)
- **Drying:** Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[\[1\]](#)[\[2\]](#)
- **Reconstitution:** Reconstitute the dried residue in 200 µL of the mobile phase.[\[1\]](#)[\[2\]](#) The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

The chromatographic separation is critical for resolving fluticasone propionate from any remaining matrix components.

Instrumentation:

- UHPLC system (e.g., Shimadzu Nexera, Agilent, Waters Acquity)[\[4\]](#)[\[9\]](#)[\[10\]](#)

LC Conditions:

Parameter	Recommended Conditions
Column	Phenomenex Kinetex C18 (100mm × 3mm, 2.6 μm) or equivalent[2]
Mobile Phase A	1mM Ammonium Trifluoroacetate buffer in water[4]
Mobile Phase B	Acetonitrile or Methanol[2][4]
Flow Rate	600 μL/min[2]
Column Temperature	45 °C[2]
Injection Volume	50 μL[2]
Gradient Elution	A gradient program should be optimized to ensure a good peak shape and separation. A typical gradient might start at 50% B, increasing to 95% B over several minutes, followed by re-equilibration.[2]

Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the high selectivity and sensitivity required for detecting the low concentrations of fluticasone propionate in plasma.

Instrumentation:

- Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500, Shimadzu LCMS-8060)[2][3][4]

MS/MS Conditions:

Parameter	Recommended Conditions
Ionization Mode	Positive Electrospray Ionization (ESI)[2][4]
Scan Type	Multiple Reaction Monitoring (MRM)[2][4]
Ion Spray Voltage	3000 V[1][2]
Source Temperature	400 °C[2][4]
Curtain Gas	25 units[1][2]
Ion Source Gas 1 (GS1)	75 units[1][2]
Ion Source Gas 2 (GS2)	70 units[1][2]
Dwell Time	200 ms[1][2]

MRM Transitions:

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
Fluticasone Propionate	501.2[2]	293.2[2]
Fluticasone Propionate	501.2[2]	313.2[2]
Fluticasone Propionate-D3	504.2[2]	313.2[2]
Fluticasone Propionate-D5	506.0[5]	313.1[5]

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized in the following tables, with data collated from various validated methods.

Table 1: Linearity and Sensitivity

Parameter	Reported Value	Reference
Linearity Range	0.200 - 120 pg/mL	[1] [2]
1.009 - 200.45 pg/mL	[4]	
0.500 - 150.200 pg/mL	[6]	
0.20 - 120.00 pg/mL	[5]	
Lower Limit of Quantification (LLOQ)	0.200 pg/mL (fg/mL)	[1] [2] [3]
1.008 pg/mL	[4]	
2 pg/mL	[8]	
3.1 pg/mL	[11]	
Correlation Coefficient (r^2)	≥ 0.999	[4] [9]

Table 2: Accuracy and Precision

Quality Control Level	Accuracy (% Recovery)	Precision (% RSD)	Reference
LLOQ	Within $\pm 20\%$	$< 20\%$	[2] [3] [8]
Low, Medium, High QC	Within $\pm 15\%$	$< 15\%$	[2] [3] [4] [12]

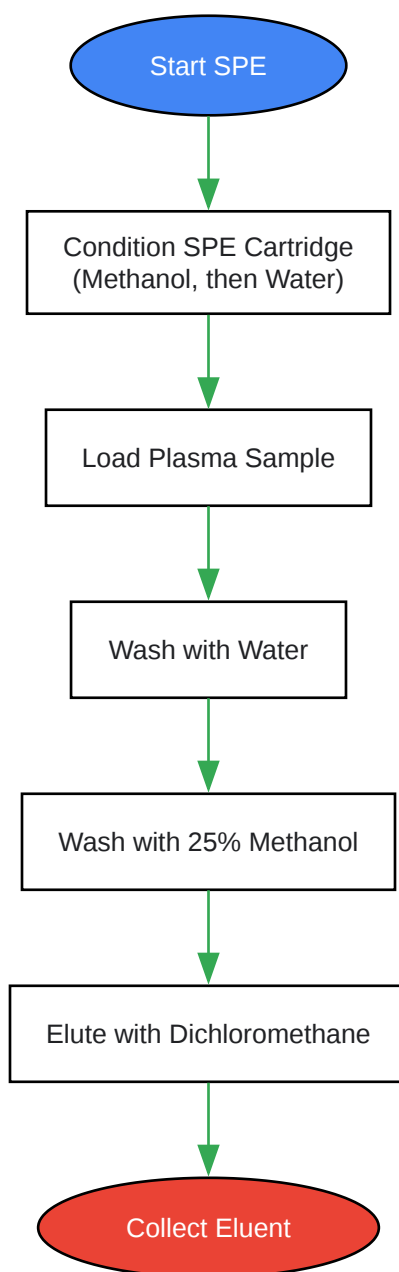
Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the analytical protocol.



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Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.



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